Home > Products > Screening Compounds P33960 > SARS-CoV-2 3CLpro-IN-13
SARS-CoV-2 3CLpro-IN-13 - 622794-09-6

SARS-CoV-2 3CLpro-IN-13

Catalog Number: EVT-2604251
CAS Number: 622794-09-6
Molecular Formula: C16H16N4S2
Molecular Weight: 328.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2 3-chymotrypsin-like protease inhibitor 13, commonly referred to as SARS-CoV-2 3CLpro-IN-13, is a compound identified as a potential inhibitor of the main protease of the SARS-CoV-2 virus. This protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins necessary for replication and transcription. The identification and development of inhibitors targeting this protease are vital for therapeutic strategies against COVID-19.

Source

SARS-CoV-2 3CLpro-IN-13 was identified through high-throughput screening of various chemical libraries, including both approved drugs and novel compounds. Research teams utilized quantitative high-throughput screening (qHTS) methods to evaluate the inhibitory potential of over 10,000 compounds against the SARS-CoV-2 3CL protease, leading to the discovery of several promising candidates, including SARS-CoV-2 3CLpro-IN-13 .

Classification

SARS-CoV-2 3CLpro-IN-13 is classified as a small molecule inhibitor specifically targeting the chymotrypsin-like protease of the SARS-CoV-2 virus. It falls under the broader category of antiviral agents aimed at inhibiting viral replication.

Synthesis Analysis

Methods

The synthesis of SARS-CoV-2 3CLpro-IN-13 typically involves organic synthesis techniques that may include multi-step reactions to construct its complex molecular framework. The synthesis process often utilizes a combination of coupling reactions, protecting group strategies, and purification methods like chromatography.

Technical Details

  1. Formation of key intermediates through nucleophilic substitutions or condensation reactions.
  2. Purification using high-performance liquid chromatography (HPLC) to ensure compound purity.
  3. Characterization via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure.
Molecular Structure Analysis

Structure

The molecular structure of SARS-CoV-2 3CLpro-IN-13 features a specific arrangement that allows it to interact effectively with the active site of the SARS-CoV-2 main protease. While the precise three-dimensional structure has not been publicly detailed, it is hypothesized to contain functional groups that facilitate binding through hydrogen bonding and hydrophobic interactions.

Data

The molecular formula, molecular weight, and specific structural data are typically characterized using techniques like X-ray crystallography or computational modeling. For instance, docking studies can provide insights into binding affinities and conformational stability within the active site of the protease .

Chemical Reactions Analysis

Reactions

SARS-CoV-2 3CLpro-IN-13 undergoes specific chemical reactions primarily involving interactions with the active site residues of the SARS-CoV-2 main protease. The compound is designed to form covalent bonds with critical amino acids in the enzyme, effectively inhibiting its activity.

Technical Details

The mechanism of inhibition generally involves:

  1. Covalent Bond Formation: Targeting cysteine residues within the protease's active site.
  2. Enzyme Inhibition: Preventing substrate access and subsequent cleavage necessary for viral replication.
Mechanism of Action

Process

SARS-CoV-2 3CLpro-IN-13 inhibits viral replication by binding to the active site of the main protease, thereby blocking its enzymatic function. This inhibition prevents the cleavage of viral polyproteins into functional proteins required for viral assembly and replication.

Data

Experimental data suggest that compounds like SARS-CoV-2 3CLpro-IN-13 exhibit significant inhibitory activity with IC50 values indicating effective concentrations required for half-maximal inhibition . For instance, related compounds have shown IC50 values ranging from nanomolar to micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of SARS-CoV-2 3CLpro-IN-13 include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for formulation into drug delivery systems.

Chemical Properties

Chemical properties encompass reactivity with biological macromolecules, stability in biological environments, and metabolic pathways. Understanding these properties aids in predicting pharmacokinetic profiles and potential side effects .

Relevant data on solubility, stability under physiological conditions, and interactions with other biochemical entities are critical for assessing its viability as a therapeutic agent.

Applications

Scientific Uses

SARS-CoV-2 3CLpro-IN-13 has significant implications in pharmaceutical research aimed at developing antiviral therapies against COVID-19. Its role as a protease inhibitor makes it a candidate for further development into a drug that could be used in treating infections caused by coronaviruses.

Research continues into optimizing this compound and similar inhibitors for enhanced efficacy and reduced side effects, potentially leading to new therapeutic options for managing COVID-19 and similar viral diseases .

Properties

CAS Number

622794-09-6

Product Name

SARS-CoV-2 3CLpro-IN-13

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate

Molecular Formula

C16H16N4S2

Molecular Weight

328.45

InChI

InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21)

InChI Key

SHLBJLRRZKJCRW-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.